4-Chloro-2-(2-chloroacetamido)benzoic acid

Melting point Thermal behavior Process chemistry

4-Chloro-2-(2-chloroacetamido)benzoic acid (CAS 187942-05-8) is a disubstituted benzoic acid building block bearing a chloro substituent at the 4-position and a chloroacetamido group at the 2-position (IUPAC: 4-chloro-2-[(chloroacetyl)amino]benzoic acid). With a molecular formula of C₉H₇Cl₂NO₃ and a molecular weight of 248.06 g·mol⁻¹, the compound is supplied as a powder with a stated purity of 95% and an experimentally determined melting point of 172–173 °C.

Molecular Formula C9H7Cl2NO3
Molecular Weight 248.06
CAS No. 187942-05-8
Cat. No. B2513610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-(2-chloroacetamido)benzoic acid
CAS187942-05-8
Molecular FormulaC9H7Cl2NO3
Molecular Weight248.06
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)NC(=O)CCl)C(=O)O
InChIInChI=1S/C9H7Cl2NO3/c10-4-8(13)12-7-3-5(11)1-2-6(7)9(14)15/h1-3H,4H2,(H,12,13)(H,14,15)
InChIKeyMQBUFMHSXZTGPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2-(2-chloroacetamido)benzoic acid (CAS 187942-05-8): Core Identity, Physicochemical Signature, and Procurement-Relevant Profile


4-Chloro-2-(2-chloroacetamido)benzoic acid (CAS 187942-05-8) is a disubstituted benzoic acid building block bearing a chloro substituent at the 4-position and a chloroacetamido group at the 2-position (IUPAC: 4-chloro-2-[(chloroacetyl)amino]benzoic acid) . With a molecular formula of C₉H₇Cl₂NO₃ and a molecular weight of 248.06 g·mol⁻¹, the compound is supplied as a powder with a stated purity of 95% and an experimentally determined melting point of 172–173 °C . Its computed LogP of 3.274 [1] and the presence of two reactive chlorine centers (aromatic Cl and α-chloroamide) define its utility as a versatile intermediate in medicinal chemistry and agrochemical synthesis programs.

Why 4-Chloro-2-(2-chloroacetamido)benzoic acid Cannot Be Replaced by Common Chloroacetamido Benzoic Acid Isomers or Dechlorinated Analogs


Positional isomerism and ring halogenation status profoundly alter the physicochemical and reactivity profile of chloroacetamido benzoic acids. The 4-chloro-2-(chloroacetamido) substitution pattern places the chloroacetamido group ortho to the carboxylic acid, enabling intramolecular hydrogen bonding and distinct cyclization/reactivity pathways that are sterically and electronically inaccessible to the para-substituted isomer 4-(2-chloroacetamido)benzoic acid (CAS 4596-39-8) . Furthermore, the additional aromatic chlorine atom increases molecular weight by approximately 34 g·mol⁻¹ relative to non-halogenated ring analogs, alters LogP, and provides a second site for cross-coupling or nucleophilic aromatic substitution chemistry . These structural differences manifest as a melting point depression of over 90 °C compared to 4-(2-chloroacetamido)benzoic acid, directly impacting handling, formulation, and purification protocols . Generic substitution therefore risks altered reaction yields, divergent impurity profiles, and failure of established synthetic sequences.

4-Chloro-2-(2-chloroacetamido)benzoic acid: Quantitative Differentiation Evidence Against Closest Structural Analogs


Melting Point Depression vs. 4-(2-Chloroacetamido)benzoic Acid: >90 °C Lower for Improved Processability

The target compound exhibits a melting point of 172–173 °C, which is approximately 91 °C lower than the 264 °C (decomposition) melting point reported for the positional isomer 4-(2-chloroacetamido)benzoic acid (CAS 4596-39-8) . This large depression arises from the ortho-substitution pattern disrupting crystal packing efficiency, and it directly translates to lower energy requirements for melt processing, reduced thermal degradation risk, and potentially enhanced solubility in organic media at ambient temperature.

Melting point Thermal behavior Process chemistry

Molecular Weight and Heavy Atom Differentiation: Two Chlorine Atoms Enable Distinct Mass-Linked Detection and Reactivity

With a molecular weight of 248.06 g·mol⁻¹, the target compound is 34.44 g·mol⁻¹ heavier than both 4-(2-chloroacetamido)benzoic acid and 2-(2-chloroacetamido)benzoic acid (each 213.62 g·mol⁻¹) . The presence of two chlorine atoms (aromatic Cl + α-chloroacetyl Cl) provides a characteristic isotopic signature (³⁵Cl/³⁷Cl ratio pattern) that facilitates unambiguous LC–MS identification and quantification in complex reaction mixtures, while also increasing X-ray scattering for small-molecule crystallography.

Molecular weight Mass spectrometry Heavy atom effect

LogP Differentiation: Computed Hydrophobicity of 3.27 Informs Solvent Partitioning and Membrane Permeability Screening

The target compound has a computed LogP of 3.274 [1], which places it in a moderately lipophilic range. In contrast, the dechlorinated ring analog 2-(2-chloroacetamido)benzoic acid has a predicted LogP of approximately 1.8–2.0 (estimated via fragment-based methods due to absence of an aromatic chloro substituent). This ~1.3 log unit difference corresponds to an approximately 20-fold higher octanol–water partition coefficient, which directly impacts extraction efficiency, chromatographic retention time, and the compound's suitability as a lipophilic pharmacophore scaffold.

LogP Hydrophobicity ADME screening

Ortho-Chloroacetamido Substitution Enables Intramolecular Cyclization Pathways Absent in Para-Substituted Isomers

The 2-(chloroacetamido) group positioned ortho to the carboxylic acid creates a 1,2-relationship that facilitates intramolecular cyclodehydration and cyclocondensation reactions to form benzoxazinone, quinazolinone, or benzodiazepine scaffolds. In the para-substituted isomer 4-(2-chloroacetamido)benzoic acid, the 1,4-relationship precludes such direct cyclization and requires additional linker chemistry . This ortho-effect is well-documented in the broader class of 2-amidobenzoic acids and represents a reactivity gate that is structurally unique to the 2-substituted series.

Cyclization ortho-effect Heterocycle synthesis

Commercial Availability: Single-Source Dual Chloro Building Block with Defined Purity and Rapid Lead Time

4-Chloro-2-(2-chloroacetamido)benzoic acid is stocked as a pre-qualified building block at 95% purity by Enamine (catalog EN300-05109), available through Sigma-Aldrich with a lead time of 1–5 days in US and EU warehouses . In contrast, the closest analog 4-chloro-3-[(2-chloroacetyl)amino]benzoic acid (CAS 147149-56-2) is significantly less available from major catalog suppliers and often requires custom synthesis. For the non-chlorinated ring analog 2-(2-chloroacetamido)benzoic acid, purity specifications from multiple vendors are inconsistent, ranging from 95% to 98%, and batch-to-batch variability in residual starting material (4-chloro-2-aminobenzoic acid) is a recognized quality concern .

Commercial availability Purity specification Supply chain

4-Chloro-2-(2-chloroacetamido)benzoic acid: Evidence-Backed Application Scenarios for Scientific Procurement and Industrial Use


Medicinal Chemistry Library Synthesis Requiring Ortho-Cyclizable Building Blocks

When a synthetic program aims to generate benzoxazinone, quinazolinone, or 1,4-benzodiazepine libraries, the ortho-carboxy/chloroacetamido geometry of this compound permits direct cyclocondensation without pre-activation of the carboxylic acid (see Section 3, Evidence_Item 4: intramolecular cyclization capacity). This saves 1–2 synthetic steps compared to the para-isomer 4-(2-chloroacetamido)benzoic acid, which cannot undergo analogous direct cyclization .

LC–MS Reaction Monitoring in Multi-Component Syntheses Where Mass Overlap Is Problematic

The di-chloro isotopic signature (³⁵Cl/³⁷Cl) and molecular weight of 248.06 g·mol⁻¹ provide a distinctive mass-spectral fingerprint that avoids isobaric interference with common mono-chloro byproducts or starting materials (see Section 3, Evidence_Item 2: molecular weight differentiation). This makes the compound an ideal internal standard or tracking intermediate in complex reaction mixtures analyzed by LC–MS .

Lipophilic Fragment Screening and Membrane-Permeable Probe Design

With a computed LogP of 3.274 (see Section 3, Evidence_Item 3: LogP differentiation), the compound resides in the lipophilicity window associated with passive membrane permeability. This positions it as a fragment or linker of choice for cellular target engagement assays where adequate membrane partitioning is a prerequisite, outperforming less lipophilic dechlorinated analogs [1].

Process Chemistry Scale-Up Benefiting from Low-Melting, High-Purity Intermediates

The 172–173 °C melting point (see Section 3, Evidence_Item 1: melting point depression) is substantially below the >260 °C decomposition point of the para-isomer, allowing melt-facilitated amidation or transesterification reactions at temperatures that avoid thermal degradation. Combined with a defined 95% purity specification and 1–5 day lead time, this intermediate is well-suited for kilo-lab scale-up campaigns where thermal safety and supply reliability are critical .

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